REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][C:4]([CH3:8])([CH3:7])[CH2:5][OH:6].C(Cl)(Cl)Cl.C(C(CC)=[O:16])C.C(N(CC)CC)C.[C:26]1([CH3:32])[CH:31]=[CH:30]C=[CH:28][CH:27]=1>>[CH2:31]([C:26]1([CH2:27][CH3:28])[C:32](=[O:16])[O:6][CH2:5][C:4]([CH3:8])([CH3:7])[NH:3]1)[CH3:30] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
53.5 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
|
Quantity
|
73 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
635 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)CC
|
Name
|
|
Quantity
|
91 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is then filtered
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrates are concentrated to dryness by evaporation in a rotary evaporator
|
Type
|
ADDITION
|
Details
|
the residue is charged with 200 ml of 32% hydrochloric acid and 100 ml of water
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
Subsequently, 600 ml of toluene are added
|
Type
|
CUSTOM
|
Details
|
the water is completely removed by distillation in a water separator
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for another 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The precipitated triethylamine hydrochloride is removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the filtrate is subjected to distillation at 123-127° C./20 mbar
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |